Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride

Description

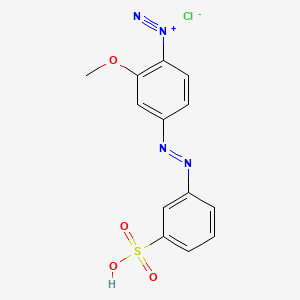

Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride (CAS: 65036-53-5) is a diazonium salt characterized by a benzene ring substituted with a methoxy (-OCH₃) group at position 2, an azo (-N=N-) linkage to a 3-sulfophenyl group at position 4, and a chloride counterion. Diazonium salts are highly reactive intermediates in organic synthesis, particularly in the production of azo dyes, which are widely used in textiles, food coloring, and biological staining . The presence of the sulfonic acid (-SO₃H) group enhances water solubility, making this compound suitable for aqueous-phase dye applications . Its synthesis typically involves diazotization of a primary aromatic amine followed by coupling with a phenolic or anilinic component under controlled pH conditions .

Properties

CAS No. |

65036-53-5 |

|---|---|

Molecular Formula |

C13H11ClN4O4S |

Molecular Weight |

354.77 g/mol |

IUPAC Name |

2-methoxy-4-[(3-sulfophenyl)diazenyl]benzenediazonium;chloride |

InChI |

InChI=1S/C13H10N4O4S.ClH/c1-21-13-8-10(5-6-12(13)15-14)17-16-9-3-2-4-11(7-9)22(18,19)20;/h2-8H,1H3;1H |

InChI Key |

FRRQBDLPAXENAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)[N+]#N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Diazotization of Aromatic Amines

The initial and critical step in the synthesis of benzenediazonium salts is the diazotization of the corresponding aromatic amine precursor. For this compound, the precursor is typically 2-methoxyaniline or a closely related substituted aniline derivative.

-

- Reagents: Sodium nitrite (NaNO₂) and hydrochloric acid (HCl)

- Temperature: 0–5 °C (to maintain stability of diazonium salt)

- Procedure: The aromatic amine is dissolved in dilute HCl, cooled, and treated slowly with a cold aqueous solution of sodium nitrite to form the diazonium salt in situ.

-

- The diazonium salt formed is unstable and must be used immediately or kept at low temperatures (below 10 °C) to prevent decomposition.

- The reaction is typically monitored by the disappearance of the amine and the formation of the diazonium intermediate, often indicated by a color change.

This step is consistent with general diazotization protocols used for preparing benzenediazonium salts, as described in organic synthesis literature and educational resources from The Chinese University of Hong Kong.

Azo Coupling Reaction with 3-Sulfophenyl Compounds

Following diazotization, the benzenediazonium salt undergoes azo coupling with a coupling component, which in this case is a 3-sulfophenyl derivative (such as 3-aminobenzenesulfonic acid or its salts).

-

- Medium: Slightly alkaline aqueous solution (pH controlled by sodium hydroxide)

- Temperature: 0–5 °C to maintain diazonium stability

- Procedure: The diazonium salt solution is added slowly to the alkaline solution of the 3-sulfophenyl coupling component with vigorous stirring to ensure homogeneous mixing and prevent precipitation.

-

- The nucleophilic aromatic substitution occurs on the activated aromatic ring of the sulfophenyl compound, forming the azo linkage (-N=N-).

- The resulting azo compound precipitates or remains in solution depending on solubility and substituent effects.

This coupling step is critical for the formation of the azo dye structure and is well-documented in azo dye synthesis protocols.

Purification and Isolation

- The crude azo compound is typically purified by recrystallization from water or aqueous solvents to yield a fine powder.

- Drying is performed under air for 1–2 days to remove residual moisture.

- The product is characterized by its intense color, typical of azo dyes, and requires careful handling due to mild toxicity.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|---|

| 1 | Diazotization | 2-methoxyaniline, NaNO₂, HCl | 0–5 | Cold, acidic medium; immediate use required |

| 2 | Azo Coupling | Benzenediazonium salt + 3-sulfophenyl compound, NaOH | 0–5 | Alkaline medium, slow addition, stirring |

| 3 | Purification | Recrystallization from water | Ambient | Drying for 1–2 days |

Detailed Experimental Insights and Variations

- Temperature control: Maintaining low temperature during both diazotization and coupling is essential to prevent decomposition of the diazonium salt and side reactions.

- pH control: The coupling reaction requires a mildly alkaline environment to activate the coupling component and facilitate nucleophilic attack.

- Order of addition: Slow addition of the diazonium salt to the coupling solution minimizes premature precipitation and improves product quality.

- Stability considerations: Benzenediazonium salts are unstable and should be freshly prepared for immediate use, as highlighted in educational experiments on azo dye synthesis.

Research Findings and Literature Support

- The synthesis approach aligns with classical azo dye preparation methods described in educational and research literature, such as the azo dye synthesis experiment from The Chinese University of Hong Kong.

- Industrial and research chemical suppliers note that such azo compounds are prepared via diazotization of substituted anilines followed by coupling with sulfonated aromatic compounds under controlled conditions.

- Studies on azo compounds with methoxy and sulfo substituents confirm the necessity of maintaining low temperature and controlled pH for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic substitution reactions where the diazonium group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in azo coupling reactions to form azo dyes.

Reduction Reactions: The diazonium group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like halides, cyanides, and hydroxides.

Coupling Reactions: Typically carried out in alkaline conditions with phenols or aromatic amines as coupling partners.

Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives.

Coupling Reactions: Azo dyes with various color properties.

Reduction Reactions: Corresponding aromatic amines.

Scientific Research Applications

Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic compounds.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through its diazonium group, which is highly reactive and can form covalent bonds with various substrates. This reactivity is harnessed in coupling reactions to form azo compounds. The molecular targets and pathways involved depend on the specific application, such as binding to nucleophiles in substitution reactions or interacting with aromatic compounds in coupling reactions .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Diazonium Salts

Key Observations :

- The target compound distinguishes itself with the sulfophenyl azo group, which enhances polarity and aqueous solubility compared to non-sulfonated analogs (e.g., 4-Methoxybenzenediazonium chloride) .

- Morpholine-containing analogs (e.g., CAS 67801-08-5) exhibit altered electronic properties due to the electron-rich morpholine ring, influencing reactivity in coupling reactions .

- Benzenediazonium fluoroborate lacks aromatic substituents but demonstrates superior thermal stability compared to chloride salts, which decompose readily at room temperature .

Stability and Reactivity

Table 2: Stability and Decomposition Parameters

Analysis :

Table 3: Dye Performance Metrics

Insights :

Table 4: Hazard and Handling Requirements

Safety Notes:

- Diazonium salts generally release nitrogen gas upon decomposition, posing explosion risks. The target compound’s sulfonic group may mitigate this by stabilizing intermediates .

Biological Activity

Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride (CAS No. 65036-53-5) is a diazonium salt with significant potential in various biological applications. This compound belongs to the class of azo dyes, which are characterized by a nitrogen-nitrogen double bond and are known for their vibrant colors and diverse biological activities.

- Molecular Formula : C13H11N4O4S·Cl

- Molecular Weight : 354.77 g/mol

- LogP : 4.95

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 8

These properties influence the compound's solubility, stability, and interaction with biological systems.

Antimicrobial Activity

Azo compounds, including benzenediazonium derivatives, exhibit notable antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacteria and fungi. For instance:

- In vitro studies have shown that certain azo dyes demonstrate antimicrobial activity superior to conventional antibiotics against Staphylococcus aureus and Candida krusei .

- The presence of electron-withdrawing groups in the structure enhances the antimicrobial efficacy of these compounds .

Antioxidant Properties

Azo dyes have been studied for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Compounds with specific substituents have shown significant radical scavenging activity, suggesting their potential as therapeutic agents .

Anticancer Potential

Emerging research highlights the anticancer properties of azo compounds. The interaction of these compounds with cellular mechanisms has been linked to:

- Induction of apoptosis in cancer cell lines.

- Inhibition of tumor growth through mechanisms involving DNA binding and enzyme inhibition .

Structure-Activity Relationship (SAR)

The biological activity of benzenediazonium derivatives is heavily influenced by their chemical structure. Key factors include:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO2, -Cl) enhance biological activity by increasing lipophilicity and facilitating interactions with cellular targets .

- Positioning of Functional Groups : The position of substituents on the aromatic ring significantly affects the compound's reactivity and biological efficacy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various azo compounds, including benzenediazonium derivatives. Results indicated that these compounds exhibited inhibition zones ranging from 9 to 42 mm against tested bacterial strains, outperforming standard antibiotics .

Study 2: Cytotoxicity Assessment

Research on cytotoxic effects revealed that certain azo derivatives demonstrated selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the structural features that allow preferential interaction with cancer-specific targets .

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

Methodological Answer:

The synthesis involves two key steps: diazotization of a substituted aniline precursor and subsequent azo coupling .

- Diazotization : React 2-methoxy-4-aminobenzenesulfonic acid with NaNO₂ under acidic conditions (HCl, 0–5°C) to form the diazonium ion. Excess nitrous acid must be quenched with sulfamic acid to avoid side reactions .

- Coupling : React the diazonium salt with 3-sulfophenylazo derivatives in a buffered medium (pH 6–8) at 0–10°C. The methoxy group directs coupling to the para position, while the sulfonic acid group enhances solubility in aqueous systems .

Basic: How is the azo coupling reaction optimized for this compound?

Methodological Answer:

Optimization involves:

- pH Control : Maintain pH 6–8 to stabilize the diazonium ion while ensuring nucleophilicity of the coupling partner (e.g., phenol derivatives). Excess acidity promotes hydrolysis, while basicity deprotonates the coupling agent .

- Temperature : Keep below 10°C to prevent thermal decomposition of the diazonium intermediate .

- Molar Ratios : Use a 1:1.2 molar ratio (diazonium salt to coupling partner) to maximize yield and minimize unreacted diazonium salt .

Advanced: How do electron-donating groups (e.g., methoxy, sulfonyl) influence stability and reactivity?

Methodological Answer:

- Methoxy Group (-OCH₃) : Enhances electrophilicity of the diazonium ion via resonance donation, directing coupling to the para position. However, it reduces thermal stability due to increased electron density on the aromatic ring .

- Sulfonyl Group (-SO₃H) : Improves aqueous solubility and stabilizes the diazonium intermediate via hydrogen bonding. However, steric hindrance from the sulfophenyl group may reduce coupling efficiency with bulky substrates .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

- Low-Temperature Storage : Store at –20°C in anhydrous solvents (e.g., dry DMF) to slow hydrolysis .

- Acidic Stabilization : Add dilute HCl (pH 2–3) to protonate the diazonium ion, reducing nucleophilic attack by water .

- Lyophilization : Freeze-dry the compound as a zinc chloride double salt (e.g., analogous to CAS 67801-08-5) to enhance shelf life .

Basic: What spectroscopic techniques confirm the structure?

Methodological Answer:

- UV-Vis Spectroscopy : Azo chromophore absorbs at λₘₐₓ 450–500 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹), confirming conjugation .

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons split into multiplets due to coupling with the azo group .

- IR Spectroscopy : Stretching vibrations for -N=N- (1450–1600 cm⁻¹) and -SO₃H (1030–1200 cm⁻¹) confirm functional groups .

Advanced: How to resolve contradictions in reaction yields with different substituents?

Methodological Answer:

- Steric vs. Electronic Effects : Bulky substituents on the coupling partner (e.g., ortho-methyl groups) reduce yield due to steric hindrance, while electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity but may compete with azo coupling .

- Competing Pathways : Use HPLC-MS to identify byproducts (e.g., phenol from hydrolysis or bis-azo compounds from over-coupling) .

Advanced: Can this compound be used in electrochemical sensors?

Methodological Answer:

Yes, via immobilization on electrodes :

- Covalent Grafting : Electrochemically reduce the diazonium group to form a phenyl radical, which binds to carbon electrodes. The sulfonic acid group enhances conductivity and stabilizes the film .

- Sensor Applications : Detect phenolic pollutants via azo cleavage reactions, monitored by cyclic voltammetry .

Basic: What are common side reactions during synthesis?

Methodological Answer:

- Hydrolysis : Diazonium salts decompose to phenol derivatives at >15°C or in acidic media. Mitigate by strict temperature control .

- Competing Coupling : Undesired ortho-coupling occurs if the para position is blocked. Use sterically hindered coupling partners (e.g., 2-naphthol) to direct reactivity .

Advanced: How to model electronic properties computationally?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze HOMO-LUMO gaps. The methoxy group lowers the LUMO energy, enhancing electrophilicity .

- Charge Distribution : Mulliken charges reveal electron density on the azo nitrogen, guiding predictions of coupling sites .

Advanced: What is its potential in photodynamic therapy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.